molecular formula C12H21NO3 B580318 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane CAS No. 1330766-08-9

3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane

Cat. No.: B580318
CAS No.: 1330766-08-9
M. Wt: 227.304
InChI Key: XKTZALADSXGEHI-UHFFFAOYSA-N
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Description

3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, also known as tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate, is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclic structure.

    Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is unique due to its combination of a Boc-protected amine and a hydroxyl group within a bicyclic structure.

Properties

IUPAC Name

tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTZALADSXGEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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